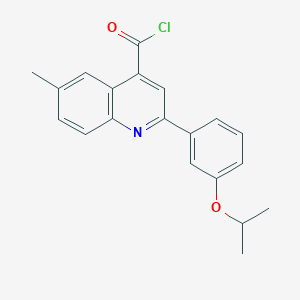

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Description

Chemical Structure and Properties: 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride (CAS 1160253-93-9) is a heterocyclic compound featuring a quinoline backbone substituted with a 3-isopropoxyphenyl group at position 2, a methyl group at position 6, and a reactive carbonyl chloride at position 4. Its molecular formula is C₂₀H₁₉ClNO₂, with a calculated molecular weight of 356.83 g/mol . The isopropoxy group confers moderate electron-donating effects, while the methyl group enhances steric stability. The carbonyl chloride moiety enables nucleophilic substitution reactions, making it valuable in synthesizing amides, esters, and other derivatives.

Applications: This compound is used in pharmaceutical and agrochemical research, particularly in derivatization reactions. Commercial availability is noted at 95% purity (Santa Cruz Biotechnology, sc-320558; 100 mg for $150) .

Properties

IUPAC Name |

6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(21)23)16-9-13(3)7-8-18(16)22-19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHKJPGPBIIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative reacts with a halogenated quinoline intermediate.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid or ester group on the quinoline ring to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The aromatic rings in the compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the quinoline core.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline core.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions with the carbonyl chloride group.

Oxidized and Reduced Quinoline Derivatives: Resulting from oxidation and reduction reactions.

Scientific Research Applications

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs differ in substituents on the quinoline ring or phenyl group, impacting reactivity, solubility, and applications. Below is a detailed analysis:

Substituent-Driven Reactivity and Physicochemical Properties

Data Table: Comparative Analysis of Quinoline-4-Carbonyl Chloride Derivatives

Key Findings :

Electronic Effects :

- Electron-Withdrawing Groups (Br, Cl) :

- The bromine in 1160253-71-3 increases electrophilicity at the carbonyl chloride, accelerating nucleophilic substitutions .

- Chlorine at position 6 (1160263-40-0) further enhances reactivity due to its inductive effect .

- Electron-Donating Groups (Isopropoxy, Butoxy) :

- Isopropoxy in 1160253-93-9 reduces electrophilicity compared to bromine analogs but improves solubility in polar solvents .

- Butoxy in 1160263-40-0 balances reactivity and solubility .

Steric Effects :

- Methyl groups (e.g., 1160253-93-9, 1160264-93-6) introduce steric hindrance, slowing reactions at the carbonyl chloride .

Commercial Viability :

Biological Activity

2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C18H18ClN

- Molecular Weight : 295.80 g/mol

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair. For instance, compounds similar to this compound have demonstrated effective inhibition against various cancer cell lines, suggesting a potential role in cancer therapy.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.9 ± 3.2 | Caco-2 (Colon) |

| Compound B | 1.5 ± 1.0 | Vero 76 (Lung) |

Antiviral Activity

Quinoline derivatives have also been studied for their antiviral properties, particularly against SARS-CoV-2. In cell culture models, these compounds exhibited significant inhibitory effects on viral replication.

- Selectivity Index (SI) : The selectivity index is a critical measure of the efficacy and safety of antiviral compounds. For quinoline derivatives, SI values ranged from 4.0 to 4.9 in Caco-2 cells, indicating a favorable therapeutic window.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The quinoline ring can intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and viral replication, such as topoisomerases and viral proteases.

- Protein Binding : The compound may act as a ligand, binding to specific proteins and modulating their activity.

Study on Antiviral Properties

In a study evaluating new quinoline compounds against SARS-CoV-2, several derivatives were synthesized and tested for their antiviral activity using both Caco-2 and Vero 76 cell lines. The results indicated that these compounds had comparable or superior efficacy compared to standard antiviral agents like chloroquine.

Anticancer Efficacy Assessment

Another study focused on the anticancer potential of quinoline derivatives where this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings suggested that the compound could induce apoptosis in cancer cells through the activation of intrinsic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.